Emulsification Superiority of C12-DDSA over C8-OSA: Smaller Droplet Size for Enhanced Colloidal Stability
The DDSA class, to which 3-(dodec-1-en-1-yl)furan-2,5-dione belongs, demonstrates quantifiably superior emulsification over the shorter-chain OSA. In a direct comparison using inulin, DDSA derivatives produced emulsions with a measurably smaller droplet size than OSA derivatives, with stability maintained for up to 21 days at both room temperature and 50°C . Furthermore, DDSA-modified quinoa starch achieved a higher capacity in stabilizing O/W Pickering emulsions during a 10-day storage period compared to OSA-modified starch [1].
| Evidence Dimension | Emulsion droplet size and stability over time |
|---|---|
| Target Compound Data | Smaller droplet size; stable for 21 days at 25°C and 50°C. |
| Comparator Or Baseline | OSA-modified inulin: Larger droplet size; low-modification OSA-inulin was unstable. |
| Quantified Difference | Measurably smaller droplet size; extended stability window vs. OSA. |
| Conditions | 15% w/v medium chain triglyceride emulsions stabilized with ~2% modified inulin; assessed via laser diffraction. |
Why This Matters
For a scientific or industrial user, this directly means fewer formulation failures and a longer shelf-life for products like clean-label foods or cosmetics, reducing the need for supplemental stabilizers.
- [1] Li, G., Xu, X., & Zhu, F. (2019). Physicochemical properties of dodecenyl succinic anhydride (DDSA) modified quinoa starch. Food Chemistry, 125201. View Source
